3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide is a chemical compound with the molecular formula C14H11BrN2O2. It is a Schiff base derived from the condensation of 5-bromo-2-hydroxybenzaldehyde and 3-aminobenzamide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-aminobenzamide.
Purification: After the reaction is complete, the product is purified through recrystallization from ethanol to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and enzymes, leading to inhibition or modulation of their activity. The Schiff base structure allows for the formation of hydrogen bonds and coordination bonds with metal ions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: Similar Schiff base with a methoxy group instead of an amino group.
4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Another Schiff base with a pyrazolone ring.
Uniqueness
3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and bromine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C14H11BrN2O2 |
---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
3-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-4-5-13(18)10(6-11)8-17-12-3-1-2-9(7-12)14(16)19/h1-8,18H,(H2,16,19) |
InChI Key |
DPBKWTLAKLQDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.